Boc-D-2,4-diaminobutyric acid

Overview

Description

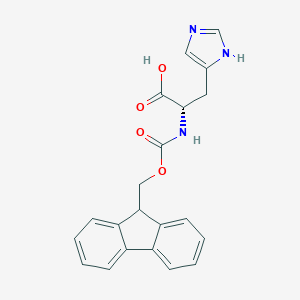

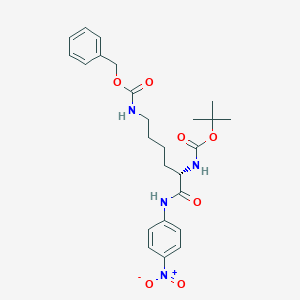

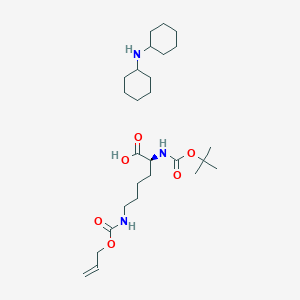

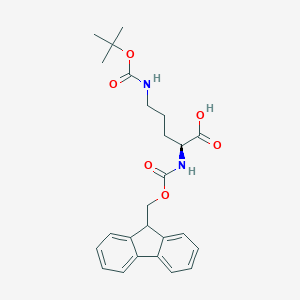

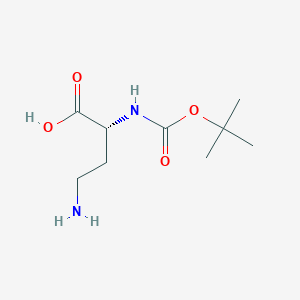

Boc-D-2,4-diaminobutyric acid is a diamino acid that is butyric acid in which a hydrogen at position 2 and a hydrogen at position 4 are replaced by amino groups . It is a reagent used to synthesize somatostatin antagonist and can also be used to develop blood coagulation factor Xa inhibitors .

It is a substrate of diaminobutyrate-pyruvate transaminase (EC 2.6.1.46), an enzyme involved in an alternative polyamine biosynthesis pathway in bacteria .

Molecular Structure Analysis

The molecular formula of Boc-D-2,4-diaminobutyric acid is C9H18N2O4 . The molecular weight is 440.50 .Chemical Reactions Analysis

DABA’s main action is being an inhibitor of GABA transaminase, an enzyme that converts GABA back to glutamate . When the enzyme is inhibited, this conversion cannot happen, therefore, GABA levels are elevated. It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .Physical And Chemical Properties Analysis

Boc-D-2,4-diaminobutyric acid appears as a white crystalline powder . The density is 1.16 g/cm3 .Scientific Research Applications

Enzyme Inhibition Studies

It has been observed that derivatives of 2,4-diaminobutyric acid can act as inhibitors of GABA transaminase , which is an enzyme involved in the conversion of GABA to glutamate. This property makes it useful for studies related to neurological disorders.

Antiviral Research

Research has shown that γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), which involves derivatives of DAB, plays a role in antiviral activity . This suggests potential applications in antiviral drug research.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Boc-D-2,4-diaminobutyric acid primarily targets the enzyme GABA transaminase . This enzyme plays a crucial role in the conversion of GABA back to glutamate .

Mode of Action

The compound acts as an inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . It has also been observed that 2,4-diaminobutyric acid is a GABA reuptake inhibitor .

Biochemical Pathways

The primary biochemical pathway affected by Boc-D-2,4-diaminobutyric acid is the GABAergic pathway . By inhibiting GABA transaminase, the compound disrupts the normal conversion of GABA to glutamate, leading to an increase in GABA levels . This can have downstream effects on neural signaling and neurotransmission.

Pharmacokinetics

It’s known that the compound is a white crystalline powder with a melting point of 201-205 °c and a boiling point of 388238ºC at 760 mmHg . It’s recommended to store the compound at 2-8°C .

Result of Action

The inhibition of GABA transaminase and the subsequent increase in GABA levels can have significant effects at the molecular and cellular levels . Elevated GABA levels can affect neural signaling and potentially lead to changes in mood, anxiety levels, and other neurological effects.

Action Environment

The action, efficacy, and stability of Boc-D-2,4-diaminobutyric acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it’s recommended to store the compound at 2-8°C . Furthermore, the compound’s efficacy may be influenced by the presence of other compounds or conditions within the body, although more research is needed to fully understand these interactions.

properties

IUPAC Name |

(2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCPCLPRWLKUIQ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

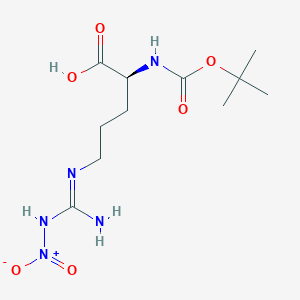

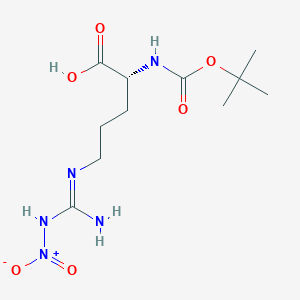

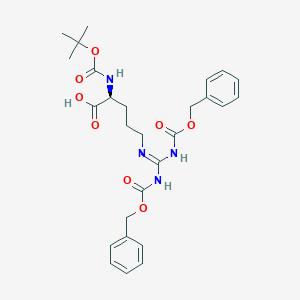

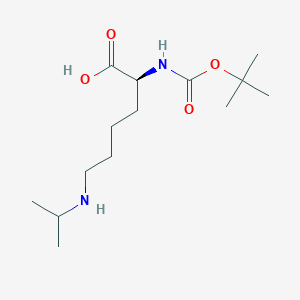

CC(C)(C)OC(=O)NC(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427334 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-2,4-diaminobutyric acid | |

CAS RN |

80445-78-9 | |

| Record name | Boc-D-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.